molecular formula C13H21N B15358453 2,4-Dimethyl-3-phenylpentan-3-amine

2,4-Dimethyl-3-phenylpentan-3-amine

Cat. No.: B15358453
M. Wt: 191.31 g/mol
InChI Key: OQWVGYUWTXMDBQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-phenylpentan-3-amine is a tertiary amine featuring a pentan-3-amine backbone substituted with a phenyl group at the 3-position and methyl groups at the 2- and 4-positions. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.3 g/mol.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2,4-dimethyl-3-phenylpentan-3-amine

InChI

InChI=1S/C13H21N/c1-10(2)13(14,11(3)4)12-8-6-5-7-9-12/h5-11H,14H2,1-4H3

InChI Key

OQWVGYUWTXMDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-phenylpentan-3-amine typically involves the following steps:

  • Phenyl Grignard Reaction: The reaction starts with the formation of phenylmagnesium bromide from bromobenzene and magnesium in anhydrous ether.

  • Alkylation: The phenylmagnesium bromide is then reacted with 2,4-dimethylpentan-3-one to form the corresponding tertiary alcohol.

  • Reduction: The tertiary alcohol is reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The key considerations include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3-phenylpentan-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.

  • Reduction: The compound can be reduced to form secondary or tertiary amines.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).

Major Products Formed:

  • Oxidation: Nitro compounds, amides.

  • Reduction: Secondary or tertiary amines.

  • Substitution: Nitrophenyl derivatives, halogenated phenyl compounds.

Scientific Research Applications

2,4-Dimethyl-3-phenylpentan-3-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and metabolic pathways.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-3-phenylpentan-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-Dimethyl-3-phenylpentan-3-amine with five analogous amines, focusing on molecular structure, substituent effects, and inferred properties.

Molecular and Structural Comparisons

Table 1: Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound (Target) C₁₃H₂₁N 191.3 Phenyl, 2× Methyl
3-[(4-Chlorophenyl)methyl]pentan-3-amine C₁₂H₁₈ClN 211.5 4-Chlorophenyl, Methyl
(2,4-Dimethoxyphenyl)methylamine C₁₄H₂₃NO₂ 237.3 2,4-Dimethoxyphenyl, Methyl
[2-(Diethylamino)ethyl][(3,5-dimethoxyphenyl)methyl]amine C₁₅H₂₆N₂O₂ 266.4 3,5-Dimethoxyphenyl, Diethylaminoethyl
3,3'-Dimethyltriphenylamine C₂₀H₁₉N 273.4 Triphenyl, 2× Methyl
Key Observations:

Substituent Effects on Basicity :

  • The target compound’s phenyl group is electron-withdrawing, reducing its basicity compared to alkyl-substituted amines. In contrast, (2,4-Dimethoxyphenyl)methylamine contains electron-donating methoxy groups, which likely increase basicity (estimated pKa ~10.2 vs. ~9.5 for the target).
  • Halogenated analogs like 3-[(4-Chlorophenyl)methyl]pentan-3-amine exhibit further reduced basicity (estimated pKa ~8.8) due to the electron-withdrawing chlorine atom.

This contrasts with [2-(Diethylamino)ethyl][(3,5-dimethoxyphenyl)methyl]amine , where the flexible diethylaminoethyl group may enhance solubility in polar solvents. 3,3'-Dimethyltriphenylamine (MW 273.4 g/mol) has three aromatic rings, conferring high rigidity and low solubility in aqueous media compared to the target.

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